N-(4-methoxyphenyl)methanesulfonamide N-(4-methoxyphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 4284-48-4
VCID: VC7974851
InChI: InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3
SMILES: COC1=CC=C(C=C1)NS(=O)(=O)C
Molecular Formula: C8H11NO3S
Molecular Weight: 201.25 g/mol

N-(4-methoxyphenyl)methanesulfonamide

CAS No.: 4284-48-4

Cat. No.: VC7974851

Molecular Formula: C8H11NO3S

Molecular Weight: 201.25 g/mol

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)methanesulfonamide - 4284-48-4

Specification

CAS No. 4284-48-4
Molecular Formula C8H11NO3S
Molecular Weight 201.25 g/mol
IUPAC Name N-(4-methoxyphenyl)methanesulfonamide
Standard InChI InChI=1S/C8H11NO3S/c1-12-8-5-3-7(4-6-8)9-13(2,10)11/h3-6,9H,1-2H3
Standard InChI Key SPLQTGUKDMGUSV-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)NS(=O)(=O)C
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(4-Methoxyphenyl)methanesulfonamide consists of a methoxy-substituted aromatic ring (4-methoxyphenyl) linked to a methanesulfonamide group (-SO₂NH₂). The methoxy group (-OCH₃) at the para position of the phenyl ring enhances electron density through resonance effects, influencing the compound’s reactivity and solubility. The sulfonamide moiety, a hallmark of bioactive molecules, contributes to hydrogen bonding and electrostatic interactions.

Theoretical Molecular Formula: C₈H₁₁NO₃S
Calculated Molecular Weight: 201.24 g/mol

Physicochemical Characteristics

  • Lipophilicity: The methoxy group increases hydrophobicity compared to unsubstituted phenylsulfonamides, as evidenced by logP values of analogous compounds (e.g., ~1.8 for N-(4-methylphenyl)methanesulfonamide).

  • Solubility: Moderate aqueous solubility is anticipated due to the polar sulfonamide group, though the methoxy substituent may reduce solubility in polar solvents.

  • Thermal Stability: Sulfonamides generally exhibit stability up to 200°C, with decomposition pathways involving sulfonic acid formation at higher temperatures.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of N-(4-methoxyphenyl)methanesulfonamide likely follows a two-step protocol:

  • Preparation of 4-Methoxyaniline: Methoxylation of aniline derivatives via nucleophilic aromatic substitution or diazotization.

  • Sulfonamide Formation: Reaction of 4-methoxyaniline with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C.

Reaction Equation:

4-Methoxyaniline + CH₃SO₂Cl → N-(4-Methoxyphenyl)methanesulfonamide + HCl\text{4-Methoxyaniline + CH₃SO₂Cl → N-(4-Methoxyphenyl)methanesulfonamide + HCl}

Industrial Manufacturing

Scalable production employs continuous-flow reactors to enhance yield and purity. Key steps include:

  • Automated Feed Systems: Precise stoichiometric control of reactants.

  • In-Line Purification: Liquid-liquid extraction or crystallization to isolate the product.

  • Quality Control: HPLC and NMR spectroscopy to ensure >98% purity.

Industrial and Material Science Applications

Polymer Additives

Sulfonamides enhance thermal stability in polymers. For example, N-phenylmethanesulfonamide improves the heat resistance of polyamides by 15–20°C.

Electrolyte Components

Lithium sulfonamide salts are explored for solid-state batteries due to high ionic conductivity (~10⁻⁴ S/cm at 25°C).

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Substituent Effects: Introduce halogens or alkyl groups to enhance bioactivity.

  • Computational Modeling: Molecular docking to predict binding affinities for COX-2 or bacterial enzymes.

Formulation Development

  • Nanoparticle Encapsulation: Improve bioavailability for therapeutic applications.

  • Co-Crystallization: Enhance solubility using co-formers like succinic acid.

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